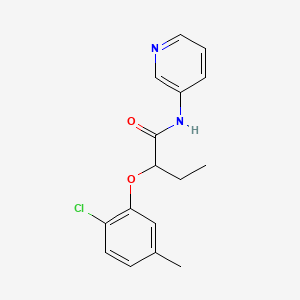
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide
Übersicht
Beschreibung
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide, also known as pyridaben, is a chemical compound that is widely used as an acaricide and insecticide in agriculture. It is a member of the pyridazinone class of compounds and has been found to be effective against a wide range of pests, including mites, ticks, and aphids.
Wirkmechanismus
Pyridaben inhibits the mitochondrial electron transport chain by binding to the Qo site of complex III, which is the site of action of other commonly used acaricides and insecticides, such as cyflumetofen and fenpyroximate. Pyridaben binds to the Qo site with high affinity and specificity, and has been found to be effective against pests that have developed resistance to other acaricides and insecticides.
Biochemical and Physiological Effects
Pyridaben has been found to have minimal effects on non-target organisms, such as bees, birds, and fish, due to its high specificity for the Qo site of complex III. However, 2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide has been found to have some toxic effects on aquatic invertebrates, such as daphnids and mysids, at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridaben has several advantages for use in lab experiments. It is highly effective against a wide range of pests, and has a low risk of resistance development due to its unique mode of action. Pyridaben is also relatively easy to synthesize and has a long shelf life. However, 2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide has some limitations for use in lab experiments, such as its potential toxicity to aquatic invertebrates and the need for careful handling due to its potential to cause skin and eye irritation.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of 2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide. Another area of research is the study of the potential effects of 2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for further research on the potential risks of 2-(2-chloro-5-methylphenoxy)-N-3-pyridinylbutanamide to human health and the environment, including its potential to bioaccumulate in the food chain.
Wissenschaftliche Forschungsanwendungen
Pyridaben has been extensively studied for its acaricidal and insecticidal properties. It has been found to be effective against a wide range of pests, including the two-spotted spider mite, Tetranychus urticae, and the cotton aphid, Aphis gossypii. Pyridaben acts by inhibiting the mitochondrial electron transport chain in the target pest, leading to disruption of ATP production and ultimately causing death.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-14(16(20)19-12-5-4-8-18-10-12)21-15-9-11(2)6-7-13(15)17/h4-10,14H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAUNAXFRXDGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4820301.png)
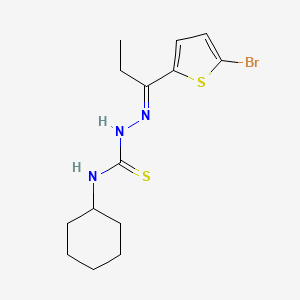
![N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4820313.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B4820321.png)
![5-[(5-nitro-2-furyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4820328.png)
![5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4820334.png)
![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820342.png)

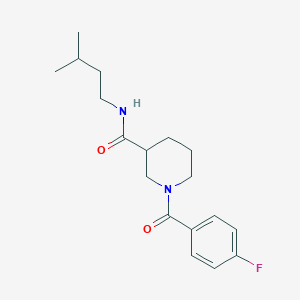
![2-methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4820355.png)
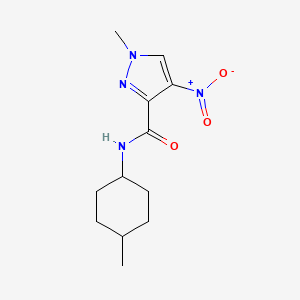
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4820367.png)
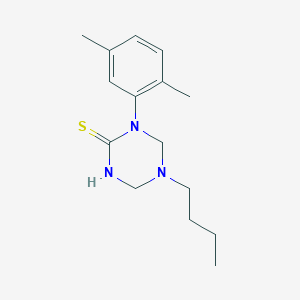
![N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B4820404.png)